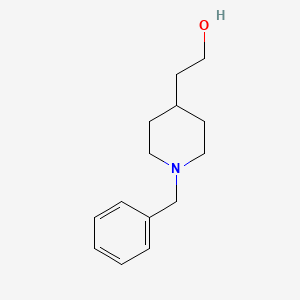

2-(1-Benzylpiperidin-4-yl)ethanol

Vue d'ensemble

Description

“2-(1-Benzylpiperidin-4-yl)ethanol” is a chemical compound with the molecular formula C14H21NO . It has an average mass of 234.337 Da and a monoisotopic mass of 234.173218 Da .

Molecular Structure Analysis

The molecular structure of “2-(1-Benzylpiperidin-4-yl)ethanol” is complex, with several freely rotating bonds . It has been crystallized with four crystallographically unique molecules in the asymmetric unit .Physical And Chemical Properties Analysis

“2-(1-Benzylpiperidin-4-yl)ethanol” has a density of 1.1±0.1 g/cm3, a boiling point of 382.7±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 66.6±3.0 kJ/mol and a flash point of 185.3±26.5 °C .Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

- Scientific Field: Medical Science, Neurology .

- Application Summary: “2-(1-Benzylpiperidin-4-yl)ethanol” is a component of Donepezil, an FDA-approved drug used to treat Alzheimer’s disease . Donepezil works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain . By inhibiting this enzyme, Donepezil increases acetylcholine levels, which can help improve cognition in Alzheimer’s patients .

- Methods of Application: Donepezil is administered orally to patients diagnosed with Alzheimer’s disease .

- Results or Outcomes: Donepezil has been shown to be effective in treating Alzheimer’s disease, improving cognition and function in patients .

Antioxidant/Cholinergic Endowed Small Molecule Leads

- Scientific Field: Pharmaceutical Sciences .

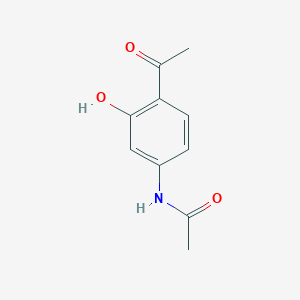

- Application Summary: “2-(1-Benzylpiperidin-4-yl)ethanol” has been used in the synthesis of small molecules with potential antioxidant and cholinergic properties . These molecules could be useful in treating diseases like Alzheimer’s, where oxidative stress and cholinergic dysfunction play a role .

- Methods of Application: The molecules were synthesized and then evaluated for their free radical scavenging abilities and their ability to inhibit acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) enzymes .

- Results or Outcomes: Six derivatives exhibited potent (>30%) antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay . The antioxidant values were either comparable or more potent than the comparator molecules (ascorbic acid, resveratrol, and trolox) .

Development of Donepezil Structure-Based Hybrids

- Scientific Field: Pharmaceutical Sciences .

- Application Summary: “2-(1-Benzylpiperidin-4-yl)ethanol” is used in the development of Donepezil structure-based hybrids . These hybrids are potential multifunctional anti-Alzheimer’s agents .

- Methods of Application: The hybrid molecules are synthesized and then evaluated for their ability to modulate multiple biological targets .

- Results or Outcomes: Compound 21, N-(2-(1-benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide, was the most potent agent with moderate cholinesterase inhibition activity . It showed satisfactory inhibitory activity toward MAO-B with an IC 50 of 3.14 μM and IC 50 of 13.4 μM for MAO-A .

Synthesis of 2-((1-Benzylpiperidin-4-yl)amino)ethanol

- Scientific Field: Organic Chemistry .

- Application Summary: “2-(1-Benzylpiperidin-4-yl)ethanol” is used in the synthesis of 2-((1-Benzylpiperidin-4-yl)amino)ethanol . This compound could be useful in various chemical reactions .

- Methods of Application: The compound is synthesized using standard organic chemistry techniques .

- Results or Outcomes: The synthesis of 2-((1-Benzylpiperidin-4-yl)amino)ethanol provides a new compound that can be used in further chemical reactions .

Development of Donepezil Structure-Based Hybrids

- Scientific Field: Pharmaceutical Sciences .

- Application Summary: “2-(1-Benzylpiperidin-4-yl)ethanol” is used in the development of Donepezil structure-based hybrids . These hybrids are potential multifunctional anti-Alzheimer’s agents .

- Methods of Application: The hybrid molecules are synthesized and then evaluated for their ability to modulate multiple biological targets .

- Results or Outcomes: Compound 21, N-(2-(1-Benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide, was the most potent agent with moderate cholinesterase inhibition activity in comparison with galanthamine as a reference . It showed satisfactory inhibitory activity toward MAO-B with an IC 50 of 3.14 μM and IC 50 of 13.4 μM for MAO-A .

Synthesis of 2-((1-Benzylpiperidin-4-yl)amino)ethanol

- Scientific Field: Organic Chemistry .

- Application Summary: “2-(1-Benzylpiperidin-4-yl)ethanol” is used in the synthesis of 2-((1-Benzylpiperidin-4-yl)amino)ethanol . This compound could be useful in various chemical reactions .

- Methods of Application: The compound is synthesized using standard organic chemistry techniques .

- Results or Outcomes: The synthesis of 2-((1-Benzylpiperidin-4-yl)amino)ethanol provides a new compound that can be used in further chemical reactions .

Propriétés

IUPAC Name |

2-(1-benzylpiperidin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-11-8-13-6-9-15(10-7-13)12-14-4-2-1-3-5-14/h1-5,13,16H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFPTWSKNJHCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369335 | |

| Record name | 2-(1-benzylpiperidin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Benzylpiperidin-4-yl)ethanol | |

CAS RN |

76876-70-5 | |

| Record name | 2-(1-benzylpiperidin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)